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Compound of Interest

Compound Name: PAL-545 HCl

CAS No.: 1379932-98-5

Cat. No.: B609825

Get Quote

Executive Summary: The PAL-545 Analytical
Challenge
PAL-545 (5-Fluoro-α-ethyltryptamine or 5-Fluoro-αET) represents a distinct class of serotonin-

dopamine releasing agents (SDRAs). Unlike its phenethylamine counterparts (e.g., MDMA) or

simple tryptamines, PAL-545 combines a halogenated indole core with a sterically hindered

ethyl side chain.

For the analytical scientist, PAL-545 presents a specific validation challenge: isomeric

differentiation. The compound is isobaric with other fluorinated tryptamines (e.g., N,N-dimethyl-

5-fluorotryptamine variants). Standard low-resolution MS1 scans are insufficient. This guide

provides a validated MS/MS fragmentation strategy to unequivocally identify PAL-545,

distinguishing it from structural analogs like PAL-542 (5-Chloro-αMT) and endogenous

interferences.

Chemical Identity & Mechanistic Fragmentation[1][2]
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To validate a fragmentation pattern, one must understand the charge localization kinetics. In

electrospray ionization (ESI+), the protonation of PAL-545 occurs primarily at the aliphatic

amine of the ethyl side chain.

Structural Specifications
IUPAC Name: 1-(5-fluoro-1H-indol-3-yl)butan-2-amine

Formula: C₁₂H₁₅FN₂

Monoisotopic Mass: 206.1219 Da

Precursor Ion [M+H]⁺:207.13 Da

The Fragmentation Pathway (Causality)
Upon Collision-Induced Dissociation (CID), PAL-545 follows a predictable tryptamine-specific

pathway, but with a mass shift induced by the 5-fluorine substitution.

Primary Transition (The Quantifier): The most stable fragment arises from the cleavage of

the Cα–Cβ bond (between the side chain and the indole ring). The charge is retained by the

resonance-stabilized quinolinium-like indole cation.

Unsubstituted Tryptamine Base Peak: m/z 130.

PAL-545 Shift: 130 + 19 (F) - 1 (H) = m/z 148.

Secondary Transition (The Qualifier): Neutral loss of ammonia (NH₃) from the side chain.

Mechanism:[1] [M+H]⁺ (207) – NH₃ (17) = m/z 190.

Diagnostic Transition: Further fragmentation of the fluoro-indole core.

Mechanism:[1] Loss of HCN from the indole ring (m/z 148 → m/z 121).

Pathway Visualization
The following diagram maps the specific bond cleavages validated for PAL-545.
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Caption: Validated CID fragmentation pathway for PAL-545. The m/z 148 ion is the primary

quantifier due to high stability.

Experimental Protocol: Self-Validating Workflow
This protocol is designed to be "self-validating," meaning the inclusion of specific system

suitability tests (SST) ensures data integrity before sample analysis begins.

A. LC-MS/MS Conditions[5][6][7][8][9]
Instrument: Triple Quadrupole MS (e.g., Sciex 6500+ or Thermo Altis).

Column: Phenomenex Kinetex C18 (2.1 x 100 mm, 1.7 µm) or equivalent.

Mobile Phase A: Water + 0.1% Formic Acid (Proton source).

Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

Flow Rate: 0.4 mL/min.

B. MRM Transitions Table
Use these parameters to build your acquisition method.
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Analyte
Precursor
(m/z)

Product
(m/z)

Dwell (ms) CE (eV) Purpose

PAL-545 207.1 148.1 50 25

Quantifier

(High

Specificity)

PAL-545 207.1 190.1 50 15

Qualifier 1

(Soft

Ionization)

PAL-545 207.1 121.0 50 40

Qualifier 2

(Structural

Confirm)

IS (d5-Trp) 210.1 150.1 20 25
Internal

Standard

C. System Suitability Test (SST)
Before running unknown samples, you must pass the Ion Ratio Validation:

Inject a 100 ng/mL standard of PAL-545.

Calculate the ratio of Area (190.1) / Area (148.1).

Acceptance Criteria: The ratio in unknowns must be within ±15% of the standard. This

confirms the peak is PAL-545 and not a co-eluting isobaric interference.

Comparative Performance Analysis
To contextualize PAL-545's performance, we compare it against its chlorinated analog (PAL-

542) and the standard entactogen (MDMA).

Table 1: Comparative MS Characteristics
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Feature PAL-545 (Target) PAL-542 (Analog) MDMA (Reference)

Class
Fluorinated

Tryptamine

Chlorinated

Tryptamine
Phenethylamine

Precursor [M+H]⁺ 207.1 223.1 (³⁵Cl) 194.1

Dominant Fragment
m/z 148 (Fluoro-

Indole)

m/z 164 (Chloro-

Indole)

m/z 163 (Methylene-

dioxy)

Ionization Efficiency High (Indole N) High (Indole N) Moderate (Amine)

Selectivity Risk
5-Fluoro-DMT

(Isobaric)
5-Chloro-DMT Methamphetamine

Differentiation
Retention Time + m/z

190
Isotope Pattern (Cl) m/z 105/135

Expert Insight: While PAL-542 is easily identified by the unique chlorine isotope pattern (3:1

ratio of m/z 223/225), PAL-545 lacks this isotopic signature. Therefore, reliance on the specific

m/z 148 fragment is critical. If you observe m/z 58 (dimethylamine) as a major fragment from a

207 parent, you are likely detecting 5-Fluoro-DMT, not PAL-545.

Validated Workflow Diagram
The following workflow outlines the decision tree for confirming PAL-545 presence in complex

matrices (e.g., plasma or brain tissue).
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Caption: Decision tree for PAL-545 identification using MRM transition confirmation.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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